molecular formula C16H20N2O3 B15010914 3-(2,6-Dimethylmorpholin-4-yl)-1-phenylpyrrolidine-2,5-dione

3-(2,6-Dimethylmorpholin-4-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B15010914
M. Wt: 288.34 g/mol
InChI Key: BTWQJIUSPOOTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylmorpholin-4-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a morpholine ring substituted with dimethyl groups, a phenyl ring, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a secondary amine (morpholine) reacts with formaldehyde and a ketone (such as acetophenone) to form the desired product. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-(2,6-Dimethylmorpholin-4-yl)-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenylmethanamine
  • N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide

Uniqueness

3-(2,6-Dimethylmorpholin-4-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential for various applications in research and industry.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H20N2O3/c1-11-9-17(10-12(2)21-11)14-8-15(19)18(16(14)20)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3

InChI Key

BTWQJIUSPOOTMM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.